molecular formula C11H8BrFN2O2 B15304467 methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B15304467
M. Wt: 299.10 g/mol
InChI Key: PRTMYIFIDMIKGE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is an organic compound with a molecular formula of C11H8BrFN2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the bromination of a pyrazole derivative followed by esterification. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a different pyrazole derivative.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while reduction would yield a debrominated pyrazole.

Scientific Research Applications

Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives.

    Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorophenyl group can enhance binding affinity to target proteins, while the bromine atom can participate in halogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-bromo-1-(4-nitrophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C11H8BrFN2O2

Molecular Weight

299.10 g/mol

IUPAC Name

methyl 5-bromo-2-(4-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H8BrFN2O2/c1-17-11(16)9-6-10(12)14-15(9)8-4-2-7(13)3-5-8/h2-6H,1H3

InChI Key

PRTMYIFIDMIKGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)Br

Origin of Product

United States

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